molecular formula C18H22O2 B13382948 13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B13382948
M. Wt: 270.4 g/mol
InChI Key: FABGTKBXHAEVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic compound that belongs to the class of steroids. It is characterized by its polycyclic structure, which includes a cyclopenta[a]phenanthrene core. This compound is known for its biological activity, particularly its role as an estrogen, which means it can bind to estrogen receptors and influence various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the hydrogenation of a suitable precursor under specific conditions to achieve the desired reduction and cyclization. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, where the precursor steroids are subjected to hydrogenation in the presence of catalysts in reactors designed for high-pressure operations. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce more saturated steroids .

Scientific Research Applications

13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Its role as an estrogen makes it valuable for studying hormone-receptor interactions and endocrine functions.

    Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and other estrogen-related treatments.

    Industry: It is used in the synthesis of other complex steroids and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol involves its binding to estrogen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes that regulate various physiological processes. This compound can influence reproductive functions, bone density, and cardiovascular health by modulating the expression of target genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol is unique due to its specific methylation pattern and the presence of hydroxyl groups at the 3rd and 17th positions. These structural features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGTKBXHAEVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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